ATI-2341 is a synthetic lipopeptide classified as a pepducin. Pepducins are cell-penetrating molecules composed of a short peptide sequence derived from a GPCR intracellular loop linked to a lipid tether. [] ATI-2341 specifically targets the C-X-C chemokine receptor type 4 (CXCR4) and acts as an allosteric agonist. [] It is a functionally-selective agonist, preferentially activating the inhibitory G protein (Gi) pathway over Gα13 and β-arrestin recruitment. [] This selectivity distinguishes it from the natural CXCR4 agonist, stromal cell-derived factor-1α (SDF-1α). []
ATI-2341 has demonstrated therapeutic potential in preclinical models of various diseases and conditions, including Asherman’s syndrome, [, , ] uterosacral ligament injury, [] radiation-induced brain damage, [] and hematopoietic stem cell mobilization. [, ]
ATI-2341 is a synthetic compound that functions as a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound is derived from a library of pepducins, which are peptide-based molecules designed to modulate the activity of G-protein coupled receptors. The unique mechanism of ATI-2341 allows it to preferentially activate G-protein signaling pathways associated with CXCR4, particularly favoring G-alpha i over G-alpha q or G-alpha s pathways, making it a valuable tool in pharmacological research and potential therapeutic applications .
ATI-2341 was developed through the screening of a pepducin library targeting the intracellular loops of CXCR4. It is classified as a biased ligand due to its selective activation of specific signaling pathways. The compound has been shown to mobilize bone marrow progenitor cells and enhance chemotaxis in various cell types, demonstrating its potential for therapeutic use in conditions like cancer and immune disorders .
The synthesis of ATI-2341 can be achieved through several methodologies, including:
The purity of synthesized ATI-2341 is often confirmed through high-performance liquid chromatography, achieving purities greater than 98% .
ATI-2341 undergoes specific interactions with CXCR4 that lead to various downstream effects:
The mechanism by which ATI-2341 exerts its effects involves:
Data indicate that ATI-2341 has an effective concentration (EC50) value around 194 nM for inducing these responses in human cells expressing CXCR4.
While specific physical properties like melting point or solubility are not extensively detailed in available literature, compounds similar to ATI-2341 typically exhibit:
Chemical characterization often includes assessments such as:
ATI-2341 has significant potential applications in various fields:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: